molecular formula C11H10N2O6 B1667157 N-Succinimidyl 3-maleimidopropionate CAS No. 55750-62-4

N-Succinimidyl 3-maleimidopropionate

Cat. No. B1667157
CAS RN: 55750-62-4
M. Wt: 266.21 g/mol
InChI Key: JKHVDAUOODACDU-UHFFFAOYSA-N
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Description

N-Succinimidyl 3-maleimidopropionate (also known as SMP or BMPS) is a compound with the molecular formula C11H10N2O6 . It is used as an aliphatic heterobifunctional crosslinker reagent, which means it can be used to connect two different molecules together .


Synthesis Analysis

The synthesis of N-Succinimidyl 3-maleimidopropionate has been reported in the literature. For example, a carbon-14 labeled version of the molecule was prepared for disposition studies of PEGylated biologics .


Molecular Structure Analysis

The molecular structure of N-Succinimidyl 3-maleimidopropionate includes a maleimide group and an NHS ester . The InChI representation of the molecule is InChI=1S/C11H10N2O6/c14-7-1-2-8(15)12(7)6-5-11(18)19-13-9(16)3-4-10(13)17/h1-2H,3-6H2 .


Chemical Reactions Analysis

The NHS ester in N-Succinimidyl 3-maleimidopropionate can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Physical And Chemical Properties Analysis

N-Succinimidyl 3-maleimidopropionate has a molecular weight of 266.21 g/mol . It is a solid at 20 degrees Celsius and should be stored at a temperature between 0-10°C . It is sensitive to moisture and heat .

Scientific Research Applications

Application 1: Hemoglobin Albumin Clusters Preparation

  • Scientific Field : Biochemistry and Biomedical Engineering .
  • Summary of the Application : SMP is used as a cross-linker in the preparation of protein clusters comprising a bovine hemoglobin (Hb) wrapped covalently by human serum albumins (HSAs), known as Hb−HSA mcluster . This cluster is a promising artificial O2 carrier as a red blood cell substitute .
  • Methods of Application or Experimental Procedures : The soluble SMP allows the combination of Hb with HSA in a high protein concentration . Anion-exchange chromatography (AEC) is effective for purification .
  • Results or Outcomes : The results show that SMP is an appropriate cross-linker and that AEC enables separation of the cluster and HSA by increasing the ionic strength of the medium . Individual cluster components showed equal O2 affinity .

Application 2: Cross-linking of Haptens to Enzymes

  • Scientific Field : Biochemistry and Immunology .
  • Summary of the Application : SMP is used as a cross-linker for haptens to enzymes prior to enzyme immunoassays . This is a crucial step in the development of enzyme immunoassays, which are widely used in medical and biological research for the detection and quantification of specific substances.
  • Methods of Application or Experimental Procedures : The specific methods of application can vary depending on the specific hapten and enzyme being used. Generally, SMP is used to covalently link the hapten to the enzyme, creating a conjugate that can be used in the immunoassay .
  • Results or Outcomes : The use of SMP as a cross-linker can enhance the sensitivity and specificity of enzyme immunoassays, leading to more accurate and reliable results .

Application 3: Cross-linking of Fluorogenic Substrates to Peptidic Antigens

  • Scientific Field : Biochemistry and Immunology .
  • Summary of the Application : SMP is used for the cross-linking of fluorogenic substrates to peptidic antigens for use in fluorescence immunoassays . This is a key step in the development of fluorescence immunoassays, which are used for the detection and quantification of specific antigens.
  • Methods of Application or Experimental Procedures : The specific methods of application can vary depending on the specific fluorogenic substrate and peptidic antigen being used. Generally, SMP is used to covalently link the fluorogenic substrate to the peptidic antigen, creating a conjugate that can be used in the immunoassay .
  • Results or Outcomes : The use of SMP as a cross-linker can enhance the sensitivity and specificity of fluorescence immunoassays, leading to more accurate and reliable results .

Application 4: Preparation of Antibody-Drug Conjugates (ADCs)

  • Scientific Field : Biochemistry and Pharmacology .
  • Summary of the Application : SMP is used as a cross-linker in the preparation of Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
  • Methods of Application or Experimental Procedures : The specific methods of application can vary depending on the specific antibody and drug being used. Generally, SMP is used to covalently link the drug to the antibody, creating a conjugate that can be used in targeted cancer therapy .
  • Results or Outcomes : The use of SMP as a cross-linker can enhance the specificity of ADCs, leading to more targeted and effective cancer treatment .

Application 5: Thermally Enhanced Drug Release for Local Cancer Chemotherapy

  • Scientific Field : Biochemistry and Oncology .
  • Summary of the Application : SMP is used in a novel thermally enhanced drug release system synthesized via a dynamic Diels-Alder (DA) reaction for local cancer chemotherapy . The anticancer prodrug was designed by tethering gemcitabine (GEM) to poly(furfuryl methacrylate) (PFMA) via SMP as a linker .
  • Methods of Application or Experimental Procedures : The conversion rate of the DA reaction was determined using proton nuclear magnetic resonance (1H NMR) spectroscopy . A magnetic nanoparticle-incorporated PFMA-L-GEM film was prepared for thermally enhanced release of the drug via the retro Diels-Alder (rDA) reaction .
  • Results or Outcomes : Drug release was initiated by heating magnetic nanoparticles by an alternating magnetic field . This enables local heating within the film above the rDA reaction temperature while maintaining a constant surrounding medium temperature . The MNPs/PFMA-L-GEM film decreased the viability of pancreatic cancer cells by 49% over 24 h .

Safety And Hazards

N-Succinimidyl 3-maleimidopropionate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Suitable protective equipment should be worn when handling it, and it should be kept away from skin, eyes, and clothing .

Future Directions

N-Succinimidyl 3-maleimidopropionate has been used in the synthesis of PEGylated biologics , and as a cross-linker in the preparation of protein clusters for use as artificial O2 carriers . These applications suggest potential future directions for the use of this compound in biomedical research and therapeutics.

Relevant Papers The synthesis of a carbon-14 labeled version of N-Succinimidyl 3-maleimidopropionate for disposition studies of PEGylated biologics has been reported . Additionally, the compound has been used in the preparation of protein clusters for use as artificial O2 carriers .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O6/c14-7-1-2-8(15)12(7)6-5-11(18)19-13-9(16)3-4-10(13)17/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHVDAUOODACDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404976
Record name 1-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}-1H-pyrrole-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyl 3-maleimidopropionate

CAS RN

55750-62-4
Record name Succinimidyl 3-maleimidopropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55750-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate
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Synthesis routes and methods I

Procedure details

Malimidopropionic acid (500 mg) was dissolved in dry THF (15 ml). TSTU (790 mg) and DIPEA (0.62 ml) was added. The mixture was stirred at room temperature under nitrogen over night. The yellow thick suspension was concentrated. The residue was dissolved in DCM and extracted with 0.1 N HCl (2×) and brine (1×). The organic layer was dried (Na2SO4) and concentrated to give a white solid. LC-MS, M/z: 267.26 (M+1).
Name
Malimidopropionic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
790 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of β-alanine (1.8 g, 20 mmol) and maleic anhydride (2 g, 20 mmol) in DMF (30 mL) was stirred at room temperature for 3 h. After the solid was completely dissolved, N-hydroxysuccinimide (NHS; 2.3 g, 20 mmol) and dicyclohexylcarbodiimide (DCC; 4.6 g, 24 mmol) was added into the solution and the mixture was stirred at room temperature overnight. The solution was filtered and the precipitate was washed with water (100 ml) and dichloromethane (100 ml). The filtrate was collected and the organic layer was washed with 3×50 ml 5% NaHCO3 and one time with brine. The organic layer was dried with Na2SO4 and dichloromethane removed under reduced pressure to obtain a white solid (55%). This solid does not need further purification and can be directly used for next coupling step. 1H NMR (CDCl3, 400 MHz): δ 2.82 (s, 4H, two succinimido-CH2), 3.02 (t, J=7.0 Hz, 2H, COCH2), 3.94 (t, J=7.0 Hz, 2H, NCH2), 6.74 (s, 2H, two CH).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Succinimidyl 3-maleimidopropionate
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Citations

For This Compound
287
Citations
R Funaki, T Kashima, W Okamoto, S Sakata… - ACS …, 2019 - ACS Publications
… This paper reports the synthesis of the Hb–HSA m cluster using N-succinimidyl 3-maleimidopropionate (SMP) as a cross-linking agent and using a simple purification procedure with …
Number of citations: 28 pubs.acs.org
K Cao, BD Maxwell… - Journal of Labelled …, 2014 - Wiley Online Library
… Carbon-14 labeled linker molecule, N-succinimidyl-3-maleimidopropionate was prepared … 55 mCi of [1- 14 C]N-succinimidyl-3-maleimidopropionate, 6 in five steps. This represents a …
V Ferrero, L Andolfi, G Di Nardo, J Sadeghi… - THE FEBS …, 2009 - iris.unito.it
… spacers: cystamine-N-succinimidyl 3-maleimidopropionate and dithio-bismaleimidoethane, … carried out on cystamine-N-succinimidyl 3-maleimidopropionate derivatized gold led to good …
Number of citations: 0 iris.unito.it
T Matsushita, N Toda, T Koyama, K Hatano… - Bioorganic …, 2022 - Elsevier
We synthesized N-acetylglucosamine-terminated hexavalent carbosilane dendrimers and investigated their binding to wheat germ agglutinin (WGA). The glycodendrimers were …
Number of citations: 1 www.sciencedirect.com
VEV Ferrero, L Andolfi, G Di Nardo… - Analytical …, 2008 - ACS Publications
… spacers: cystamine-N-succinimidyl 3-maleimidopropionate and dithio-bismaleimidoethane, … carried out on cystamine-N-succinimidyl 3-maleimidopropionate derivatized gold led to good …
Number of citations: 78 pubs.acs.org
S Heyse, H Vogel, M Sänger, H Sigrist - Protein Science, 1995 - Wiley Online Library
… This was accomplished by acylation of aminated waveguides with the heterobifunctional crosslinker N-succinimidyl-3-maleimidopropionate, followed by the formation of thioethers …
Number of citations: 135 onlinelibrary.wiley.com
SJ Xiao, M Textor, ND Spencer, M Wieland… - Journal of materials …, 1997 - Springer
… A hetero-bifunctional cross-linker, N-succinimidyl-3-maleimidopropionate (SMP), reacted with the terminal amino groups, forming the exposed maleimide groups. Finally, a model cell-…
Number of citations: 293 link.springer.com
MC Durrieu, S Pallu, F Guillemot, R Bareille… - Journal of Materials …, 2004 - Springer
… and cyclo-DfKRG) were grafted onto HA surface by means of a three-step reaction procedure: silanisation with APTES, cross-linking with N-succinimidyl-3-maleimidopropionate and …
Number of citations: 177 link.springer.com
S Li, H Zhao, Y Fan, G Zhao, R Wang… - Chemical Biology & …, 2020 - Wiley Online Library
… Here, to investigate whether BP9a can be used as a TfR-targeted peptide vector for selective drug delivery, DOX was coupled with BP9a through N-succinimidyl-3-maleimidopropionate …
Number of citations: 8 onlinelibrary.wiley.com
S Li, H Zhao, X Chang, J Wang, E Zhao… - Journal of Peptide …, 2019 - Wiley Online Library
… Cys 6 , desGly 10 , Pro 9 -NHEt]-GnRH, and [d-Cys 6 , α-aza-Gly 10 -NH 2 ]-GnRH were conjugated with doxorubicin (Dox), respectively, through N-succinimidyl-3-maleimidopropionate …
Number of citations: 10 onlinelibrary.wiley.com

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